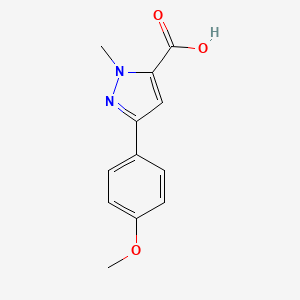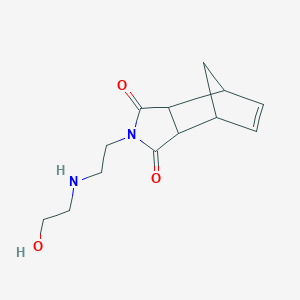![molecular formula C17H24ClNO4S B2936579 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone CAS No. 866019-51-4](/img/structure/B2936579.png)
1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C17H24ClNO4S . It’s a derivative of sulphenone, which is a class of compounds that contain a sulfonyl functional group attached to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a sulfonyl group attached to a chlorophenyl group and a hydroxypiperidino group . The exact 3D structure would require more detailed spectroscopic analysis for accurate determination.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of sulphenones include stability towards heat and resistance to oxidation and reduction .Aplicaciones Científicas De Investigación
Glucosinolate Hydrolysis Products
Glucosinolates, organic anions hydrolyzed to form biologically active products, are of interest for their potential use in organic synthesis and biological activities. The isolation and purification techniques developed for these hydrolysis products from various plant sources might offer parallels in handling and studying the specified compound (Vaughn & Berhow, 2004).
Thietanium Ion Formation
Research into the mutagenicity of 2-chloro-4-(methylthio)butanoic acid, a direct-acting mutagen, proposed the formation of 1-methyl-2-thietaniumcarboxylic acid as a reactive intermediate. This study’s approach to identifying reactive intermediates and their potential mutagenicity could provide a methodological framework for investigating the biological interactions and reactivity of the compound (Jolivette, Kende, & Anders, 1998).
Microwave-Assisted Synthesis
The synthesis of porous aggregates of CuS nanoparticles under microwave irradiation demonstrates the utility of advanced synthesis techniques for materials science. This approach could be relevant for synthesizing or modifying the structure of the specified compound to explore its applications in catalysis or material science (Nethravathi et al., 2019).
Sulfonated Block Copolymers for Fuel-Cell Applications
The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications highlights the role of sulfone groups in enhancing proton conductivity. Such research might suggest potential applications of the specified compound in developing materials for energy conversion and storage, given its sulfone functionality (Bae, Miyatake, & Watanabe, 2009).
Propiedades
IUPAC Name |
1-[4-[(2-chlorophenyl)sulfonylmethyl]-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4S/c1-13(2)11-16(20)19-9-7-17(21,8-10-19)12-24(22,23)15-6-4-3-5-14(15)18/h3-6,13,21H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTQYFXNKNDVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4,5,7-Tetranitrofluoren-9-ylidene)methyl]thiophene](/img/structure/B2936500.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B2936504.png)


![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)


![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)

